molecular formula C11H18ClN5 B12219408 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12219408
M. Wt: 255.75 g/mol
InChI Key: KRLFQSKXGQOHSN-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by its two pyrazole rings, each substituted with methyl groups, connected via a methanamine linkage.

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution with Methyl Groups: The pyrazole rings are then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Linkage Formation: The two methylated pyrazole rings are connected via a methanamine linkage. This can be achieved by reacting one of the pyrazole rings with formaldehyde and then coupling it with the second pyrazole ring under reductive amination conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce any carbonyl groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine linkage can be substituted with other nucleophiles like halides or alkoxides.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from -10°C to 100°C.

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can be compared with other similar compounds, such as:

    1,3-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features but lacking the methanamine linkage.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with different substituents and functional groups.

    1,4-Bis(3,5-dimethyl-1H-pyrazol-4-yl)benzene: A compound with two pyrazole rings connected via a benzene ring, offering different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methanamine linkage, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-9-10(8-16(3)13-9)6-12-7-11-4-5-15(2)14-11;/h4-5,8,12H,6-7H2,1-3H3;1H

InChI Key

KRLFQSKXGQOHSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNCC2=NN(C=C2)C)C.Cl

Origin of Product

United States

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